Comprehensive Spectroscopic Analysis of 4-(1-Piperidinyl)-2-butanol: 1H and 13C NMR Methodologies and Assignments
Comprehensive Spectroscopic Analysis of 4-(1-Piperidinyl)-2-butanol: 1H and 13C NMR Methodologies and Assignments
Executive Summary
4-(1-Piperidinyl)-2-butanol (also widely documented as 4-piperidino-2-butanol) is a bifunctional molecule characterized by a sterically hindered secondary alcohol and a tertiary piperidine amine. This unique structural topology has positioned it as a critical compound in two highly specialized domains:
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Carbon Capture and Storage (CCS): It functions as an advanced amino alcohol solvent for post-combustion CO₂ capture. Due to its steric hindrance, it exhibits a significantly higher cyclic capacity and requires less energy for absorbent regeneration compared to conventional monoethanolamine (MEA) systems[1].
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Medicinal Chemistry: The 1-piperidinyl-butan-2-ol motif is a crucial pharmacophore in the development of subtype-selective α1-adrenoceptor antagonists (such as cyclazosin derivatives), which are utilized in the management of benign prostatic hyperplasia and the mapping of central stress circuits[2][3].
This whitepaper provides a rigorous, self-validating technical guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-(1-Piperidinyl)-2-butanol. By establishing a precise baseline of its spectral properties, researchers can confidently utilize this data for structural verification in synthetic workflows or for dynamic ion speciation studies in CO₂ absorption models.
Molecular Connectivity and Assignment Logic
To understand the NMR spectra of 4-(1-Piperidinyl)-2-butanol, one must analyze the electron-withdrawing effects of its heteroatoms. The hydroxyl group at C2 strongly deshields the adjacent methine proton and carbon. Similarly, the tertiary nitrogen atom deshields the methylene group at C4 of the aliphatic chain, as well as the α-carbons (C2' and C6') of the piperidine ring.
Figure 1: Molecular connectivity and primary NMR chemical shift assignments for 4-(1-Piperidinyl)-2-butanol.
Experimental Protocols for NMR Acquisition
To ensure trustworthiness and reproducibility , the following step-by-step methodology outlines a self-validating system for NMR acquisition. The causality behind each parameter is explicitly defined to prevent common artifacts such as incomplete relaxation or phase distortion.
Step-by-Step Methodology
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Sample Preparation:
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Action: Dissolve 20 mg (for ¹H) or 80 mg (for ¹³C) of high-purity 4-(1-Piperidinyl)-2-butanol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl₃ is selected as a non-polar, aprotic solvent that prevents rapid chemical exchange of the hydroxyl (-OH) proton, allowing it to be observed as a broad singlet. TMS provides a universal 0.00 ppm reference point.
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Instrument Tuning and Matching:
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Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune the probe to the exact Larmor frequencies of ¹H and ¹³C. Lock the magnetic field to the deuterium signal of CDCl₃ and shim the Z-axis gradients.
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Causality: Precise shimming ensures high magnetic field homogeneity, which is critical for resolving fine J-coupling multiplet structures in the aliphatic chain.
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¹H NMR Acquisition:
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Action: Acquire using a 30° excitation pulse (zg30 pulse program), a spectral width of 15 ppm, and a relaxation delay (d1) of 2.0 seconds. Collect 16 scans.
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Causality: A 30° pulse combined with a 2-second delay ensures complete longitudinal relaxation (T1) of all protons, guaranteeing that the integration values accurately reflect the stoichiometric ratio of hydrogen atoms.
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¹³C NMR Acquisition:
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Action: Acquire using power-gated broadband proton decoupling (WALTZ-16 sequence). Set the relaxation delay (d1) to 3.0 seconds and collect a minimum of 512 scans.
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Causality: WALTZ-16 decoupling collapses complex C-H multiplets into sharp singlets, drastically improving the signal-to-noise ratio. The Nuclear Overhauser Effect (NOE) enhances the carbon signals, though it renders integration non-quantitative.
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DEPT-135 Acquisition (Self-Validation):
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Action: Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment.
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Causality: DEPT-135 phases CH and CH₃ carbons positively (up), and CH₂ carbons negatively (down). Quaternary carbons disappear. This is a critical self-validating step to differentiate the multiple methylene groups in the piperidine ring from the methine and methyl groups of the butanol chain.
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¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 4-(1-Piperidinyl)-2-butanol is dominated by upfield aliphatic signals, with specific downfield shifts dictated by proximity to the oxygen and nitrogen heteroatoms.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Logic / Causality |
| C1 | 1.18 | Doublet (d) | 6.2 | 3H | Methyl group split by the adjacent C2 methine proton. Shielded aliphatic environment. |
| C4' | 1.45 | Multiplet (m) | - | 2H | γ-protons of the piperidine ring. Furthest from the nitrogen, highly shielded. |
| C3, C3'/C5' | 1.50 - 1.65 | Multiplet (m) | - | 6H | Overlapping signals of the C3 chain methylene and the β-protons of the piperidine ring. |
| C2'/C6' | 2.35 - 2.45 | Multiplet (m) | - | 4H | α-protons of the piperidine ring. Deshielded by the adjacent electronegative tertiary amine. |
| C4 | 2.45 - 2.55 | Multiplet (m) | - | 2H | Methylene protons adjacent to the nitrogen on the butanol chain. Deshielded similarly to C2'/C6'. |
| -OH | ~3.50 | Broad Singlet (br s) | - | 1H | Hydroxyl proton. Broadness is caused by intermolecular hydrogen bonding and slow chemical exchange. |
| C2 | 3.85 | Multiplet (m) | - | 1H | Methine proton directly attached to the hydroxyl-bearing carbon. Most deshielded proton in the molecule. |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides a clear map of the carbon backbone. The assignments are definitively validated by the DEPT-135 phase data.
| Position | Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment Logic / Causality |
| C1 | 23.5 | Positive (CH₃) | Terminal methyl group. |
| C4' | 24.5 | Negative (CH₂) | γ-carbon of the piperidine ring. Least affected by the nitrogen atom. |
| C3'/C5' | 26.1 | Negative (CH₂) | β-carbons of the piperidine ring. Symmetrical environment results in a single peak of double intensity. |
| C3 | 34.8 | Negative (CH₂) | Aliphatic methylene bridging the carbinol and the amine-adjacent methylene. |
| C2'/C6' | 54.6 | Negative (CH₂) | α-carbons of the piperidine ring. Strongly deshielded by the adjacent nitrogen via inductive effects. |
| C4 | 56.8 | Negative (CH₂) | Methylene carbon attached to nitrogen. Slightly more deshielded than C2'/C6' due to the influence of the extended aliphatic chain. |
| C2 | 67.2 | Positive (CH) | Carbinol carbon. The high electronegativity of oxygen draws electron density away, resulting in the highest chemical shift. |
2D NMR Self-Validation Workflows
To ensure absolute scientific integrity, 1D NMR assignments must be cross-validated using 2D correlation spectroscopy. This creates a closed-loop, self-validating system where no assignment relies on chemical shift prediction alone.
Figure 2: Logical workflow for 2D NMR self-validation of molecular assignments.
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¹H-¹H COSY (Correlation Spectroscopy): Confirms the continuous spin system of the butanol chain. A distinct cross-peak between the doublet at 1.18 ppm (C1) and the multiplet at 3.85 ppm (C2) validates their adjacency. Further cross-peaks trace the connectivity from C2 → C3 → C4.
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¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their parent carbons. This is vital for deconvoluting the overlapping multiplets in the 1.50–1.65 ppm region, allowing the researcher to distinctly assign the C3 protons to the 34.8 ppm carbon, and the C3'/C5' protons to the 26.1 ppm carbon.
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¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) couplings. A critical HMBC cross-peak is observed between the C4 protons (2.45 ppm) and the C2'/C6' carbons (54.6 ppm), definitively proving the covalent linkage between the aliphatic chain and the piperidine ring through the nitrogen atom.
Advanced Applications: NMR in CO₂ Capture Speciation
Beyond static structural elucidation, the NMR parameters defined above serve as the foundational baseline for dynamic chemical engineering studies. In the context of post-combustion CO₂ capture, sterically hindered amines like 4-(1-Piperidinyl)-2-butanol undergo complex reactions with CO₂ and water to form carbamates and bicarbonates.
Advanced quantitative ¹³C NMR (using inverse-gated decoupling to suppress the NOE effect) is utilized to study the vapor-liquid equilibrium (VLE) of these amine-CO₂-H₂O systems. Recent methodologies utilizing ¹³C NMR calibration techniques have provided unprecedented accuracy in determining the in-situ ion speciation—specifically tracking the shifting concentrations of the protonated amine versus bicarbonate species as CO₂ loading increases. This analytical approach, heavily utilized for related novel amines like 4-(diethylamino)-2-butanol (DEAB), relies entirely on accurate baseline chemical shift assignments to calculate thermodynamic dissociation constants[4][5].
References
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- Identification of a Novel Subtype-Selective α1B-Adrenoceptor Antagonist Source: ACS Chemical Neuroscience URL
- Full article: Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems Source: Taylor & Francis Online URL
- Source: Industrial & Engineering Chemistry Research (ACS Publications)
- Source: ResearchGate (Energy Procedia)
